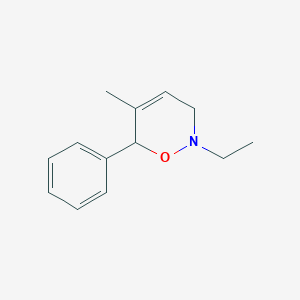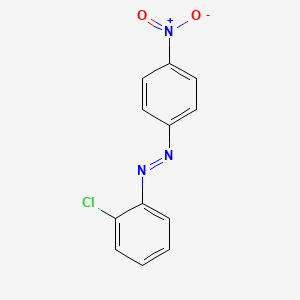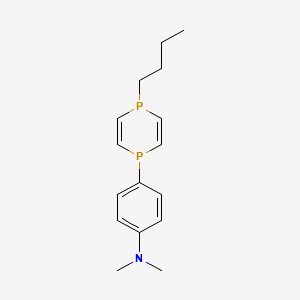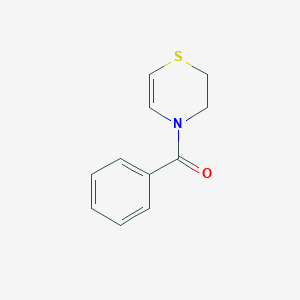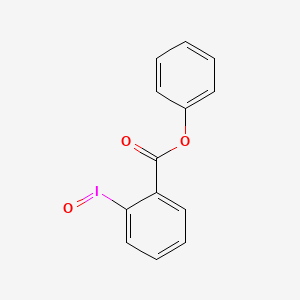![molecular formula C14H11ClN2O4S B14508159 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene CAS No. 62740-56-1](/img/structure/B14508159.png)
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups and a chlorinated benzene ring. This compound is of interest due to its unique chemical structure, which includes both electron-withdrawing nitro groups and a sulfanyl linkage, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The formation of the sulfanyl linkage involves the reaction of a thiol with a chloromethylated benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by the controlled addition of thiol compounds to form the desired thioether linkage. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl linkage play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on molecular pathways.
類似化合物との比較
Similar Compounds
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-2-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-3-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-5-nitrobenzene
Uniqueness
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups and the sulfanyl linkage, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a chlorinated benzene ring makes it distinct from other similar compounds, providing unique properties and reactivity patterns.
特性
CAS番号 |
62740-56-1 |
|---|---|
分子式 |
C14H11ClN2O4S |
分子量 |
338.8 g/mol |
IUPAC名 |
1-[[chloro-(4-nitrophenyl)methyl]sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11ClN2O4S/c15-14(11-3-7-13(8-4-11)17(20)21)22-9-10-1-5-12(6-2-10)16(18)19/h1-8,14H,9H2 |
InChIキー |
LMQUWXJUPSSEPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


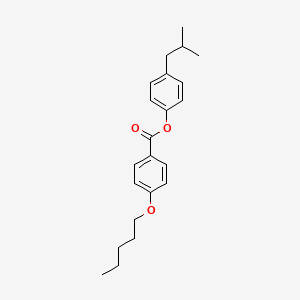
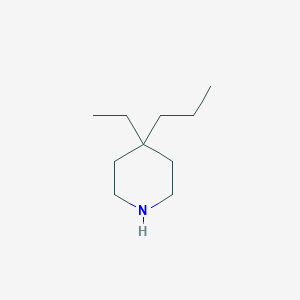



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
